molecular formula C14H17N3O2 B1451067 methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate CAS No. 1217885-74-9

methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate

Cat. No. B1451067
CAS RN: 1217885-74-9
M. Wt: 259.3 g/mol
InChI Key: OLTADUJDNGJVKR-UHFFFAOYSA-N
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Description

“Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate” is a chemical compound with the molecular weight of 275.31 .


Synthesis Analysis

The synthesis of indole derivatives, such as the one you’re interested in, has been a topic of research in the field of organic chemistry . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H17N3O3/c1-17(2)8-15-12-10-6-5-9(19-3)7-11(10)16-13(12)14(18)20-4/h5-8,16H,1-4H3/b15-8+ . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 275.31 . It is stored at a temperature of 28 C .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have been found to possess anticancer properties . They could potentially be used in the development of new cancer treatments.

Anti-HIV Activity

Indole derivatives have shown potential in the treatment of HIV . For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This makes them potentially useful in combating oxidative stress in the body.

Antimicrobial Activity

Indole derivatives have shown antimicrobial properties , making them potentially useful in the treatment of various bacterial and fungal infections.

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties , potentially making them useful in the treatment of diabetes.

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.

properties

IUPAC Name

methyl 3-(dimethylaminomethylideneamino)-5-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9-5-6-11-10(7-9)12(15-8-17(2)3)13(16-11)14(18)19-4/h5-8,16H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTADUJDNGJVKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2N=CN(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-{[(1E)-(dimethylamino)methylene]amino}-5-methyl-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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